(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” is a synthetic organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Aldol Condensation: The final step involves an aldol condensation between the brominated pyrrole derivative and 4-methoxybenzaldehyde to form the desired enone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the enone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone double bond can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include saturated ketones or alcohols.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-[1-(4-fluorophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
The presence of the bromine atom in “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” may impart unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c1-24-19-9-3-16(4-10-19)20(23)11-2-15-12-13-22(14-15)18-7-5-17(21)6-8-18/h2-14H,1H3/b11-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMGFGGDDPZPU-BIIKFXOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CN(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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